molecular formula C18H13FN2S B2832299 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 690678-56-9

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2832299
CAS No.: 690678-56-9
M. Wt: 308.37
InChI Key: IHNUNGPGKCVWFN-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a synthetic compound of significant interest in medicinal chemistry and oncology research. This reagent features an imidazo[2,1-b][1,3]thiazole scaffold, a privileged structure in drug discovery known for its diverse biological profiles . While specific data for this exact compound is limited in the public domain, research on closely related 6-phenylimidazo[2,1-b]thiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives highlights the core research value of this chemical class. These analogs are extensively explored as potential anticancer agents . For instance, certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), demonstrating potent activity in cellular assays . Similarly, imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising in vitro antiproliferative activity against resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 5.11 to 10.8 µM) and the ability to inhibit cancer cell migration . The mechanism of action for compounds within this family often involves the inhibition of critical kinase signaling pathways, such as FLT3 or ALK5, which are pivotal for cancer cell proliferation and survival . This makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies, structure-activity relationships (SAR), and targeted therapies in cancer biology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-15-8-6-13(7-9-15)10-16-11-21-12-17(20-18(21)22-16)14-4-2-1-3-5-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNUNGPGKCVWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where nucleophiles can replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity Against Pancreatic Cancer

  • Study Reference : A study published in Molecules demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Capan-1. Notably, compound 9c significantly inhibited cell migration in scratch wound-healing assays, indicating its potential as a therapeutic agent against pancreatic cancer .

Table 1: Antiproliferative Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

CompoundCell LineIC50 (µM)Effect on Migration
9cSUIT-25.11Significant
9eCapan-110.8Moderate
9nPanc-17.25Significant

Mechanistic Insights

The mechanism of action of imidazo[2,1-b][1,3]thiazole derivatives often involves the inhibition of key signaling pathways associated with cancer progression.

Study Reference : Research has indicated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC50 value of 0.86 µM against CDK1 . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Synthesis and Structural Variations

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step processes including condensation reactions and Vilsmeier–Haack formylation. The structural variations introduced by substituents such as fluorophenyl groups significantly influence their biological activities.

Synthesis Pathway Example :

  • Starting from readily available precursors like 2-amino-5-(4-chlorobenzyl)-[1,3,4]thiadiazole, the synthesis involves:
    • Step 1 : Condensation with substituted phenacyl bromide.
    • Step 2 : Vilsmeier–Haack formylation.
    • Step 3 : Reductive condensation with indole .

Broader Biological Applications

Beyond anticancer properties, imidazo[2,1-b][1,3]thiazoles have been investigated for their antimicrobial and anti-inflammatory activities.

Research Insights :

  • A review highlighted the versatility of thiazole hybrids in biological applications beyond oncology, noting their potential in treating bacterial infections and inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can bind to these targets, leading to the modulation of their activity and subsequent biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Derivatives

The following table summarizes critical structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight Biological Activity (IC₅₀ or MIC) Key Reference
2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[...] 4-Fluorobenzyl (2), Phenyl (6) 308.37* Not tested (analogs show cytotoxicity)
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Acetic acid (3), Phenyl (6) 258.05 Cytotoxic (VEGFR2 inhibition)
2-[(4-Chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[...] 4-Chlorobenzyl (2), 4-Fluorophenyl (6) 324.80 Not tested (structural analog)
2-[(2-Fluorophenyl)methyl]-6-phenylimidazo[...] 2-Fluorobenzyl (2), Phenyl (6) 308.37 Antimicrobial (MIC: 0.24–25 µg/mL)
6-(4-Methylphenyl)-2,3-dihydroimidazo[...] 4-Methylphenyl (6), Dihydrothiazole core 228.33 No biological data reported

*Calculated based on molecular formula (C₁₈H₁₃FN₂S).

Cytotoxicity and Kinase Inhibition
  • Acetic Acid Derivatives : Compound 2a (2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid) exhibits moderate cytotoxicity against cancer cell lines (e.g., MDA-MB-231, IC₅₀ = 22.6 µM) and weak VEGFR2 inhibition (3.76% at 20 µM) .
  • Chloro/Fluoro Substitutions : The 4-chloro analog (2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)imidazo[...]) may enhance hydrophobic interactions in target binding compared to the 4-fluoro derivative, though its activity remains untested .
  • 2-Fluorobenzyl Derivatives : Compounds with 2-fluorobenzyl groups (e.g., 2-[(2-fluorophenyl)methyl]-6-phenylimidazo[...]) show potent antimicrobial activity against Staphylococcus aureus (MIC = 0.24 µg/mL) and fungi .
Antimicrobial Activity
  • Hydrazide Derivatives : N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides exhibit broad-spectrum antimicrobial effects, with MIC values as low as 0.24 µg/mL against Trichophyton mentagrophytes .

Structure-Activity Relationships (SAR)

2-Fluorophenyl: Introduces steric bulk near the benzyl group, which may reduce planarity and alter binding to microbial targets .

Substituent Effects :

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may improve lipophilicity and membrane penetration but reduce metabolic stability compared to fluorine .
  • Dihydrothiazole Core : Saturation of the thiazole ring (e.g., 2,3-dihydroimidazo[...]) reduces aromaticity, likely diminishing cytotoxic activity .

Functional Groups :

  • Acetic Acid/Hydrazide Moieties : Polar groups like acetic acid enhance solubility but may limit blood-brain barrier penetration, whereas hydrazides improve antimicrobial potency through hydrogen bonding .

Biological Activity

The compound 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a member of the imidazo[2,1-b][1,3]thiazole family, which has gained attention for its potential therapeutic applications. This article reviews its biological activity, particularly in relation to cancer treatment, through various studies and findings.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives often correlates with their structural features. The presence of a 4-fluorophenyl group enhances the compound's interaction with biological targets. Research has shown that modifications to the imidazo and thiazole moieties can significantly influence potency against specific cancer cell lines.

In Vitro Studies

A notable study investigated the activity of various derivatives against FLT3-dependent human acute myeloid leukemia (AML) cell lines. The compound exhibited potent inhibitory effects on the MV4-11 cell line with an IC50 value of 0.002 μM , demonstrating its potential as an anti-leukemic agent . In contrast, it showed minimal activity against FLT3-independent cell lines such as HeLa .

The mechanism by which this compound exerts its effects involves inhibition of the FLT3 kinase, a critical driver in AML. Enzymatic assays confirmed that the compound effectively inhibits FLT3 with an IC50 of 0.022 μM , indicating a strong affinity for this target .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeCell Line/TargetIC50 Value (μM)Reference
FLT3 InhibitionMV4-11 (AML)0.002
FLT3 Kinase AssayEnzymatic0.022
AntiproliferativeHeLa (Cervical Cancer)No significant activity

Case Studies and Research Findings

Several studies have explored the broader implications of imidazo[2,1-b][1,3]thiazole derivatives:

  • Antiproliferative Effects : A series of derivatives were screened for antiproliferative activity against various cancer cell lines including murine leukemia and human cervix carcinoma. The compounds exhibited IC50 values ranging from 5.11 to 10.8 µM , indicating significant cytotoxicity in specific contexts .
  • Migration Inhibition : Certain derivatives inhibited cell migration in scratch wound-healing assays, suggesting potential applications in preventing metastasis in pancreatic cancer models .
  • Structure Optimization : Research has focused on optimizing the structure to enhance biological activity while minimizing toxicity. This includes exploring different substituents on the imidazo and thiazole rings to improve selectivity and potency against target kinases involved in cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole and its derivatives?

Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thioamides with α-haloketones or Hantzsch thiazole synthesis. For example, intermediates like ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate are synthesized via microwave-assisted methods or classical thermal approaches. Modifications at the 2- or 6-positions are achieved by introducing fluorophenyl or methyl groups through Suzuki coupling or nucleophilic substitution .

Q. How is the structural characterization of imidazo[2,1-b][1,3]thiazole derivatives performed?

Characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, FTIR, and mass spectrometry. For instance, fluorescence probes derived from this scaffold (e.g., LB1) are validated using these techniques to confirm regiochemistry and functional group integrity. X-ray crystallography is employed for resolving complex stereochemistry, as seen in structural analogs .

Advanced Research Questions

Q. What strategies enhance the metabolic stability and therapeutic index of imidazo[2,1-b][1,3]thiazole derivatives?

Substitutions at the 4-fluorophenyl or 3-methyl positions improve metabolic stability by reducing cytochrome P450-mediated oxidation. For example, ethyl 6-(3-fluoro-4-methoxyphenyl) derivatives exhibit prolonged half-lives due to steric hindrance and electron-withdrawing effects. Computational modeling guides rational design to balance lipophilicity and solubility .

Q. How do structural modifications influence kinase inhibition and cytotoxicity?

  • 2-Position modifications : Methyl or ethyl groups enhance binding to kinase ATP pockets (e.g., VEGFR2 inhibition with IC50_{50} values ~5.72% at 20 μM) .
  • 6-Position substitutions : 4-Fluorophenyl groups increase selectivity for cancer cell lines (e.g., MDA-MB-231 IC50_{50} = 1.4 μM vs. HepG2 IC50_{50} = 22.6 μM) .
  • Fluorine incorporation : Improves membrane permeability and target affinity, as seen in analogs targeting angiopoietin-1 receptor (IC50_{50} ~50,000 nM) .

Q. How can researchers reconcile conflicting data on antiviral vs. anticancer activities in structurally similar derivatives?

Divergent activities arise from target specificity. For example:

  • Antiviral activity : Linked to thiazole moieties interfering with viral RNA polymerase (e.g., yellow fever virus inhibition via metabolic stabilization of the parent scaffold) .
  • Anticancer activity : Depends on kinase or EGFR inhibition, modulated by substituents like 4-chlorophenyl or morpholinopyridinyl groups . Dual-purpose derivatives require balanced substituent design to avoid off-target effects.

Q. What methodologies validate the use of imidazo[2,1-b][1,3]thiazole derivatives as fluorescence probes?

Probes like LB1 are evaluated via:

  • Selectivity assays : Testing metal ion interactions (e.g., In3+^{3+} and Cr3+^{3+} detection limits of 108^{-8} M).
  • Stoichiometric analysis : Confirming 1:1 binding ratios via Job’s plot.
  • Cell imaging : Demonstrating intracellular metal ion tracking in live cells .

Data Contradiction Analysis

Q. Why do some derivatives show potent kinase inhibition but low cytotoxicity?

Discrepancies may stem from:

  • Off-target effects : High kinase affinity may not correlate with apoptosis induction (e.g., CHEMBL501444 binds TEK but lacks cytotoxicity due to poor cellular uptake) .
  • Metabolic barriers : Derivatives like ethyl 2-(6-(4-fluorophenyl)imidazo-thiazol-3-yl)acetate exhibit in vitro activity but rapid clearance in vivo .

Methodological Recommendations

  • SAR Studies : Systematically vary substituents at the 2-, 5-, and 6-positions to map activity trends .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or viral polymerases .
  • ADME Profiling : Assess logP, plasma stability, and CYP450 interactions early to prioritize candidates .

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